molecular formula C11H22N2O2 B13533980 tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate

tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate

Katalognummer: B13533980
Molekulargewicht: 214.30 g/mol
InChI-Schlüssel: DNNQFAMEYYSVIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is commonly used in organic synthesis and research due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-aminopropyl)cyclopropane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production methods for tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation or chromatography to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives such as alcohols or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted carbamates or amides.

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate is used as a building block in organic synthesis for the preparation of various complex molecules. It is also employed in the development of new synthetic methodologies .

Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a probe to investigate the activity of specific enzymes and their inhibitors .

Medicine: It is explored for its activity against various biological targets and its potential as a drug candidate .

Industry: In the industrial sector, tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate is used in the production of specialty chemicals and materials. It is also utilized in the formulation of advanced materials with specific properties .

Wirkmechanismus

The mechanism of action of tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate is unique due to its cyclopropyl group, which imparts specific reactivity and stability to the compound. This structural feature distinguishes it from other similar compounds and makes it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C11H22N2O2

Molekulargewicht

214.30 g/mol

IUPAC-Name

tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(6-7-11)5-4-8-12/h4-8,12H2,1-3H3,(H,13,14)

InChI-Schlüssel

DNNQFAMEYYSVIP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1(CC1)CCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.